molecular formula C21H20N4O5 B2398337 6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one CAS No. 921883-27-4

6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2398337
CAS No.: 921883-27-4
M. Wt: 408.414
InChI Key: RYDNRSBPFXCBGR-UHFFFAOYSA-N
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Description

6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H20N4O5 and its molecular weight is 408.414. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Antianxiety Properties

A study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrated significant antidepressant and antianxiety activities. The compounds were synthesized from 2-acetylfuran and subjected to various chemical reactions to assess their pharmacological properties. Notably, compounds showed a reduction in the duration of immobility times, indicating antidepressant effects, and displayed significant antianxiety activity in behavioral assays (Kumar et al., 2017).

Antimicrobial Activities

Research into azole derivatives starting from furan-2-carbohydrazide revealed that these compounds exhibit notable antimicrobial properties. The synthesized compounds, including some featuring piperazine moieties, were tested against various microorganisms, showing activity against the tested strains. This highlights the potential of furan-derived piperazine compounds in antimicrobial applications (Başoğlu et al., 2013).

Anticancer Activity

Heteroleptic platinum(II) dithiocarbamates with a structure related to the compound of interest have been synthesized and evaluated for their anticancer properties. These complexes showed high potency against various cancer cell lines, suggesting that compounds with furan-piperazine structures might have potential as anticancer agents (Amir et al., 2016).

Properties

IUPAC Name

6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-29-17-14-18(26)25(15-6-3-2-4-7-15)22-19(17)21(28)24-11-9-23(10-12-24)20(27)16-8-5-13-30-16/h2-8,13-14H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDNRSBPFXCBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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